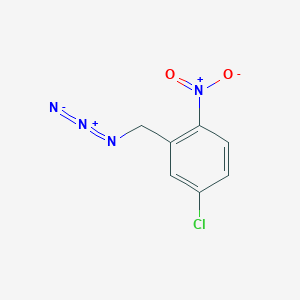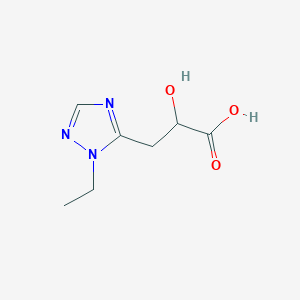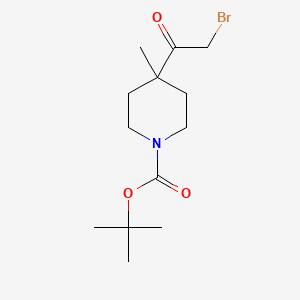
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H20BrNO3 It is a piperidine derivative that features a tert-butyl ester group, a bromoacetyl group, and a methyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate.
Bromination: The hydroxyl group is converted to a bromoacetyl group using bromoacetyl bromide in the presence of a base such as triethylamine.
Methylation: The piperidine ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or amines.
Oxidation: Corresponding ketones.
Reduction: Corresponding alcohols.
Hydrolysis: Corresponding carboxylic acid.
科学的研究の応用
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
- Tert-butyl 4-(2-chloroacetyl)-4-methylpiperidine-1-carboxylate
- Tert-butyl 4-(2-iodoacetyl)-4-methylpiperidine-1-carboxylate
Uniqueness
Tert-butyl4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the bromoacetyl group makes it particularly reactive in nucleophilic substitution reactions, while the tert-butyl ester group provides stability and ease of handling.
特性
分子式 |
C13H22BrNO3 |
|---|---|
分子量 |
320.22 g/mol |
IUPAC名 |
tert-butyl 4-(2-bromoacetyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(17)15-7-5-13(4,6-8-15)10(16)9-14/h5-9H2,1-4H3 |
InChIキー |
DHXSJXXPLXKUMQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



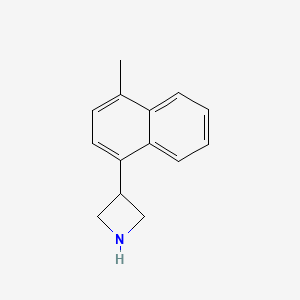
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)


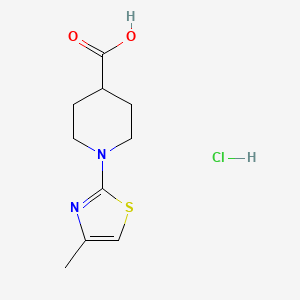

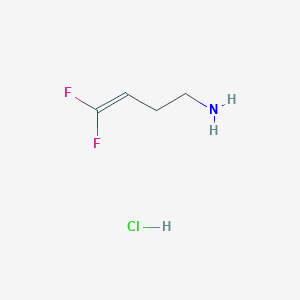
![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
